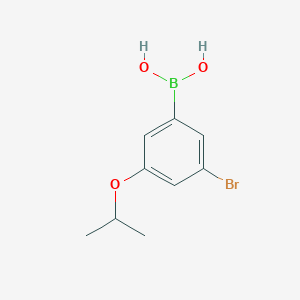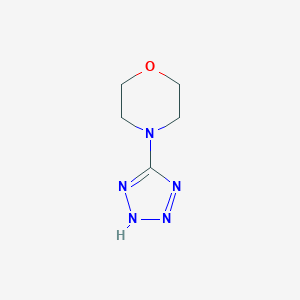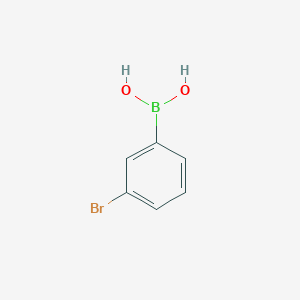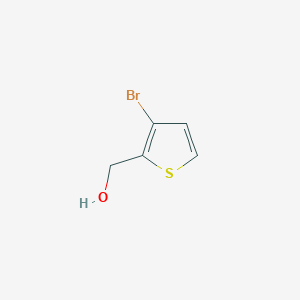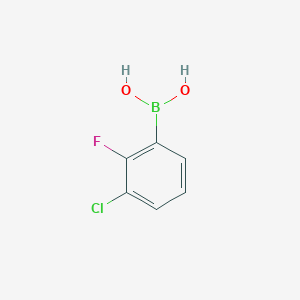
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under basic conditions, as seen in the synthesis of chalcone derivatives . Another approach is the enantioselective synthesis, which is used to obtain specific enantiomers of a compound, as demonstrated in the synthesis of enantiomerically pure diarylethanes and (S)-(-)-1-(4-fluorophenyl)ethanol . These methods could potentially be adapted for the synthesis of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data such as XRD . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using NBO analysis . These studies provide a framework for predicting the molecular structure of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from molecular electrostatic potential (MEP) studies, which show regions of negative and positive potential that are indicative of sites for electrophilic and nucleophilic attacks, respectively . Additionally, the presence of halogen atoms in the compounds can influence their reactivity in substitution reactions, as seen in the synthesis of polyethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their phase transition temperatures and thermodynamic parameters, have been characterized and can be influenced by the nature of substituents on the aromatic rings . The crystal structure of a related compound has been determined, showing that intramolecular hydrogen bonding and π-π stacking interactions can stabilize the crystal units . These findings can help predict the properties of "1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone."
Case Studies
Case studies of related compounds have shown potential biological activities, such as anti-inflammatory and anti-neoplastic effects . Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various proteins, which could be relevant for the compound of interest if it shares similar structural features .
Scientific Research Applications
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity
- Application: This involves fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials. The process involves preparing micro/nanostructures and chemical modification. Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are promising in the wetting field .
- Methods: The process involves preparing micro/nanostructures and chemical modification on hydrophilic smooth materials .
- Results: The application of organic adsorbates on hierarchically structured surfaces has shown promising results in achieving superhydrophobicity .
-
Synthesis and Antibacterial Activity of Schiff Base Metal Complexes
- Application: A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . These complexes have shown antibacterial activity.
- Methods: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .
- Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
-
Fourier Transform Infrared Spectroscopy (FTIR) in Geological Sciences
- Application: FTIR can provide crucial information on the molecular structure of organic and inorganic components and has been used extensively for chemical characterization of geological samples .
- Methods: The method involves the use of FTIR to analyze the molecular structure of samples .
- Results: The application of FTIR in geological sciences has helped in the characterization of geochemistry .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity
- Application: This involves fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials. The process involves preparing micro/nanostructures and chemical modification .
- Methods: The process involves preparing micro/nanostructures and chemical modification on hydrophilic smooth materials .
- Results: The application of organic adsorbates on hierarchically structured surfaces has shown promising results in achieving superhydrophobicity .
Safety And Hazards
This compound is classified under GHS07 and has the signal word "Warning"1. It has hazard statements H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
Future Directions
The future directions for this compound are not currently available in the search results. However, given its structure, it could potentially be used in the synthesis of other organic compounds, or as a building block in pharmaceuticals or materials science1.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date1.
properties
IUPAC Name |
1-(4-chloro-2-fluoro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPJFRXHUSDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371445 | |
| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |
CAS RN |
177211-26-6 | |
| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177211-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177211-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)


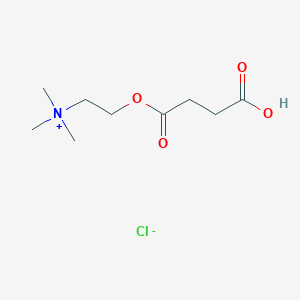
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)



